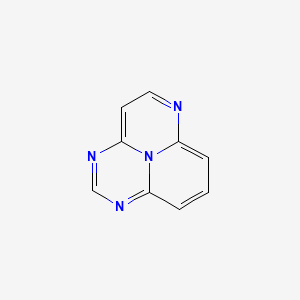
1,3,6,9b-Tetraazaphenalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,6,9b-Tetraazaphenalene is a heterocyclic compound with the molecular formula C₉H₆N₄ and a molecular weight of 170.1707 g/mol . This compound is characterized by its unique structure, which includes four nitrogen atoms within a fused ring system. It is also known by other names, such as 1,3,6-Triazacyclo[3.3.3]azine .
Méthodes De Préparation
The synthesis of 1,3,6,9b-Tetraazaphenalene typically involves cyclization reactions that incorporate nitrogen-containing precursors. One common synthetic route includes the reaction of appropriate nitriles with hydrazine derivatives under controlled conditions. Industrial production methods may involve similar cyclization reactions but are optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
1,3,6,9b-Tetraazaphenalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the ring can be replaced by other functional groups.
Common Reagents and Conditions: Reagents such as sulfuric acid, sodium hydroxide, and various catalysts are often used in these reactions. Conditions may vary from mild to harsh, depending on the desired transformation.
Major Products: The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
1,3,6,9b-Tetraazaphenalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3,6,9b-Tetraazaphenalene involves its interaction with various molecular targets. The nitrogen atoms in its structure allow it to form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to undergo redox reactions makes it a versatile compound in both biological and chemical systems .
Comparaison Avec Des Composés Similaires
1,3,6,9b-Tetraazaphenalene can be compared with other similar heterocyclic compounds, such as:
1,2,4-Triazine: Another nitrogen-containing heterocycle with different reactivity and applications.
1,3,5-Triazine: Known for its use in herbicides and resins.
Tetrazine: Used in click chemistry and bioorthogonal reactions.
Propriétés
Numéro CAS |
37159-99-2 |
|---|---|
Formule moléculaire |
C9H6N4 |
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
2,4,8,13-tetrazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene |
InChI |
InChI=1S/C9H6N4/c1-2-7-10-5-4-9-12-6-11-8(3-1)13(7)9/h1-6H |
Clé InChI |
MAEGTYLEMVJXMV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=NC3=CC=NC(=C1)N23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


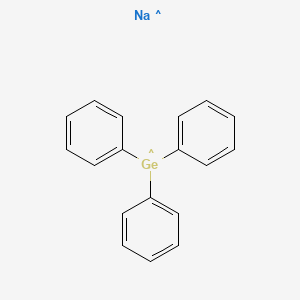
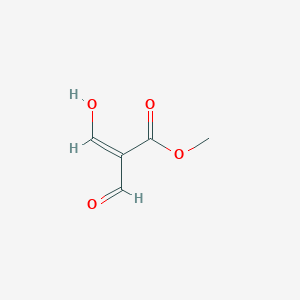
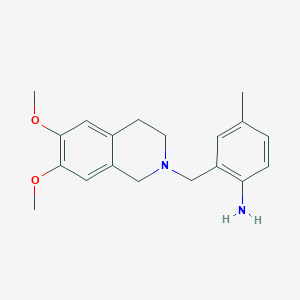

![10H-azepino[1,2-a]benzimidazole](/img/structure/B14677675.png)
![1-(Propan-2-yl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B14677679.png)
![Methyl N-[(benzyloxy)carbonyl]-beta-alanylvalinate](/img/structure/B14677680.png)

![2-[3-(Trifluoromethyl)anilino]pyridine-3-carbonitrile](/img/structure/B14677684.png)
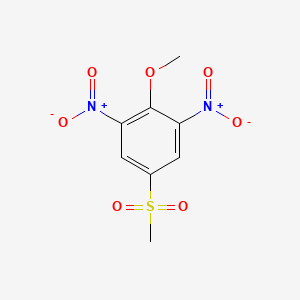
![[(4aR,7S,8aR)-2-ethyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ium-7-yl] 4-methoxybenzoate;bromide](/img/structure/B14677695.png)

![[(4r,5s)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]dimethanediyl dimethanesulfonate](/img/structure/B14677703.png)

